molecular formula C6H5FN4 B13012876 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B13012876
M. Wt: 152.13 g/mol
InChI Key: SOMFPIUNPUUXML-UHFFFAOYSA-N
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Description

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the fluorine atom or other substituents on the ring are replaced by different groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological and photophysical properties that make it suitable for a wide range of applications.

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

2-fluoropyrazolo[1,5-a]pyrimidin-6-amine

InChI

InChI=1S/C6H5FN4/c7-5-1-6-9-2-4(8)3-11(6)10-5/h1-3H,8H2

InChI Key

SOMFPIUNPUUXML-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1F)N

Origin of Product

United States

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